1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole, also known as C-1311, is a novel compound that has shown promising results in scientific research for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole also activates the p38 MAPK pathway, which is involved in apoptosis.
Biochemische Und Physiologische Effekte
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce G1 cell cycle arrest and inhibit cell migration and invasion in cancer cells. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to decrease the expression of various proteins involved in cancer progression, such as cyclin D1 and MMP-9.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole is its specificity for cancer cells, which minimizes the potential for off-target effects. However, one limitation is the need for further studies to determine the optimal dosage and treatment duration for 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.
Zukünftige Richtungen
For 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole include further preclinical studies to determine its efficacy in vivo, as well as studies to determine its potential use in combination with other cancer treatments. Additionally, studies could investigate the potential use of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole in other diseases, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves a multi-step process that includes the reaction of 2-ethyl-3-methylpyrazine with ethyl chloroacetate, followed by the reaction of the resulting compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reaction of the resulting compound with 2-aminophenol to yield 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.
Wissenschaftliche Forschungsanwendungen
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has shown significant potential in scientific research for its anticancer properties. Studies have shown that 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole inhibits the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
126828-40-8 |
---|---|
Produktname |
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole |
Molekularformel |
C21H23N3O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1,4-diethoxy-5-ethyl-6-methylpyridazino[4,5-b]carbazole |
InChI |
InChI=1S/C21H23N3O2/c1-5-13-18-16(20(25-6-2)22-23-21(18)26-7-3)12-15-14-10-8-9-11-17(14)24(4)19(13)15/h8-12H,5-7H2,1-4H3 |
InChI-Schlüssel |
IPRNHDAQKJPNFI-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C |
Kanonische SMILES |
CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C |
Andere CAS-Nummern |
126828-40-8 |
Synonyme |
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.